1-(1H-indol-5-yl)-4,4-dimethyl-1,4-dihydropyrimidine-2-thiol
Overview
Description
1-(1H-indol-5-yl)-4,4-dimethyl-1,4-dihydropyrimidine-2-thiol (1H-IDPT) is a heterocyclic compound belonging to the pyrimidine family. It is a sulfur-containing compound with a molecular weight of 191.25 g/mol and a melting point of 197-198°C. 1H-IDPT has been widely studied in recent years due to its potential applications in the fields of medicine and biotechnology.
Scientific Research Applications
Synthesis and Chemical Transformations
- 1-(1H-indol-5-yl)-4,4-dimethyl-1,4-dihydropyrimidine-2-thiol and its derivatives are used as substrates in chemical synthesis. For instance, Hassan, Zayed, and Abozied (2020) have synthesized various derivatives from compounds combining indole and dihydropyrimidine nuclei. These derivatives exhibit promising antimicrobial activities, and the synthesis uses eco-friendly methods like orange juice as a solvent and acid catalyst (Hassan, Zayed, & Abozied, 2020).
Antimicrobial and Antiviral Activities
- Some derivatives synthesized from this compound have shown antimicrobial and antiviral properties. Saundane et al. (2012) evaluated thiazolidinone and azetidinone derivatives encompassing indolylthienopyrimidines for their antioxidant and antimicrobial activities, with some compounds showing promising results (Saundane et al., 2012). Munier-Lehmann et al. (2015) reported on a series of 2-(3-alkoxy-1H-pyrazol-1-yl)pyrimidines, which exhibited notable antiviral properties, by inhibiting the dihydroorotate dehydrogenase (DHODH) (Munier-Lehmann et al., 2015).
Photochemical Studies
- The photochemical behavior of certain derivatives has been studied, providing insights into their potential applications in DNA photochemistry. Wrona, Giziewicz, and Shugar (1975) investigated the photodissociation of 2-thiopyrimidine derivatives, which could have implications for nucleic acid photochemistry (Wrona, Giziewicz, & Shugar, 1975).
Pharmaceutical Applications
- Some derivatives of this compound have been investigated for their potential pharmaceutical applications. Khanage et al. (2012) synthesized dihydropyrimidine derivatives showing antimicrobial and anticonvulsant activities, and two of these compounds exhibited activity against Non-Small Cell Lung Cancer (HOP-92) (Khanage et al., 2012).
properties
IUPAC Name |
3-(1H-indol-5-yl)-6,6-dimethyl-1H-pyrimidine-2-thione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3S/c1-14(2)6-8-17(13(18)16-14)11-3-4-12-10(9-11)5-7-15-12/h3-9,15H,1-2H3,(H,16,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQIAVQKHEJAPEP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C=CN(C(=S)N1)C2=CC3=C(C=C2)NC=C3)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.36 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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